5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione
Overview
Description
5-[(5-bromo-1H-indol-3-yl)methylene]-3-sec-butyl-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as BRD9539 and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
BRD9539 exerts its anticancer effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is involved in the regulation of gene expression, and its inhibition by BRD9539 results in the downregulation of genes that promote cancer cell growth.
Biochemical and Physiological Effects:
In addition to its anticancer effects, BRD9539 has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of an enzyme called PDE7B, which is involved in the regulation of immune cell function. This suggests that BRD9539 may have potential applications in the treatment of autoimmune diseases.
Advantages and Limitations for Lab Experiments
One advantage of BRD9539 is its specificity for BRD4, which reduces the likelihood of off-target effects. However, its limited solubility in aqueous solutions can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of BRD9539. One area of interest is the development of more potent and selective BRD4 inhibitors based on the structure of BRD9539. Another area of interest is the investigation of the potential applications of BRD9539 in the treatment of autoimmune diseases and other conditions beyond cancer. Additionally, further studies are needed to fully understand the mechanism of action of BRD9539 and its effects on gene expression.
Scientific Research Applications
BRD9539 has been extensively studied for its potential applications in the field of cancer research. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for the development of anticancer drugs.
Properties
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-3-butan-2-yl-4-hydroxy-1,3-thiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O2S/c1-3-9(2)19-15(20)14(22-16(19)21)6-10-8-18-13-5-4-11(17)7-12(10)13/h4-9,20H,3H2,1-2H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDDVDOPPSGASAN-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(SC1=O)C=C2C=NC3=C2C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)N1C(=C(SC1=O)/C=C/2\C=NC3=C2C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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